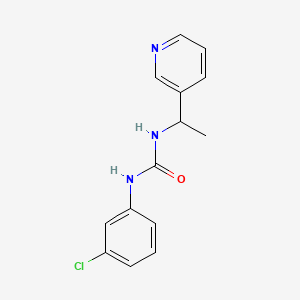
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea, also known as DBU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. DBU is a highly specific inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream substrates, leading to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to have a high degree of selectivity for CK2, with minimal off-target effects on other protein kinases. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has good pharmacokinetic properties, with high oral bioavailability and a long half-life. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been well-tolerated in animal studies and has shown no significant toxicity or adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea is a useful tool for studying the role of CK2 in various cellular processes. Its high selectivity and good pharmacokinetic properties make it a valuable compound for in vitro and in vivo studies. However, its use in clinical trials is limited by its low solubility and potential toxicity at high doses.
Direcciones Futuras
Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea could focus on developing more potent and selective inhibitors of CK2, as well as exploring its therapeutic potential in other diseases such as viral infections and metabolic disorders. In addition, the development of new methods for delivering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea to target tissues could enhance its efficacy and reduce potential toxicity. Finally, further studies on the molecular mechanisms underlying the effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea could provide insights into the regulation of CK2 and its role in disease pathogenesis.
Métodos De Síntesis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid with 3-methyl-2-pyridyl isocyanate in the presence of a coupling reagent. The resulting intermediate is then treated with a reducing agent to obtain the final product, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition by 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to induce apoptosis and inhibit cell proliferation. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-3-2-6-16-14(10)18-15(19)17-11-4-5-12-13(9-11)21-8-7-20-12/h2-6,9H,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBYYDHIKOQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)

![1-[1-(2-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460845.png)



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)



